1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methyl group and a 4-methylphenyl group attached, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
The primary target of this compound is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response, responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .
Mode of Action
The compound acts as an inhibitor of DNA-PK . It binds to the catalytic subunit of DNA-PK (DNA-PKcs), thereby preventing the kinase from performing its role in the DNA damage response. This inhibition disrupts the repair of DSBs, which can lead to cell death, particularly in cancer cells that rely heavily on this pathway .
Biochemical Pathways
The compound primarily affects the DNA damage response pathway . By inhibiting DNA-PK, it disrupts the non-homologous end joining pathway, one of the two main pathways for repairing DSBs in human cells . This disruption can lead to an accumulation of DNA damage, which can trigger apoptosis, or programmed cell death .
Result of Action
The inhibition of DNA-PK by this compound can lead to an accumulation of DNA damage in cells, which can trigger apoptosis . This makes the compound potentially useful in the treatment of cancer, as it could selectively induce cell death in cancer cells that have high levels of DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production of this compound may involve scale-up of the aforementioned synthetic routes. The use of microwave irradiation in an industrial setting can be optimized for large-scale production, ensuring high yields and purity of the final product. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazolopyrimidines.
Scientific Research Applications
1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular disorders, and diabetes
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyrimidines: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Uniqueness
1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group and the ethanone moiety differentiates it from other triazolopyrimidines, potentially enhancing its activity and selectivity in various applications.
Properties
IUPAC Name |
1-[7-methyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-4-6-12(7-5-9)14-17-15-16-8-13(11(3)20)10(2)19(15)18-14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGFGFWOWDHMQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C(C=NC3=N2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.